(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethylene group, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The ethoxyphenyl and pyridinylmethylene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Thiazolidinones: A broader class that includes various derivatives with different biological activities.
Uniqueness
(Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pyridinylmethylene groups contribute to its potential as a versatile compound in research and development.
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-2-21-14-7-5-13(6-8-14)19-16(20)15(23-17(19)22)10-12-4-3-9-18-11-12/h3-11H,2H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHLANLDWFEBRY-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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